(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide (2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14809017
InChI: InChI=1S/C14H19NO3/c1-10(2)15-14(16)8-6-11-5-7-12(17-3)13(9-11)18-4/h5-10H,1-4H3,(H,15,16)/b8-6+
SMILES:
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol

(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide

CAS No.:

Cat. No.: VC14809017

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide -

Specification

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-N-propan-2-ylprop-2-enamide
Standard InChI InChI=1S/C14H19NO3/c1-10(2)15-14(16)8-6-11-5-7-12(17-3)13(9-11)18-4/h5-10H,1-4H3,(H,15,16)/b8-6+
Standard InChI Key JUMPWDMRJLWSIL-SOFGYWHQSA-N
Isomeric SMILES CC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC
Canonical SMILES CC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)OC

Introduction

(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide is a synthetic organic compound belonging to the class of propenamides, which are derivatives of α,β-unsaturated amides. This compound is characterized by its unique structural features, including an isopropyl group and a 3,4-dimethoxyphenyl moiety. The presence of the dimethoxyphenyl group suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide typically involves several steps, each requiring careful control to ensure high yields and purity of the final product. While specific synthesis protocols for this compound are not detailed in the available literature, general methods for similar propenamides often involve condensation reactions between appropriate amine and aldehyde or ketone derivatives.

Biological Activities

Compounds with similar structures to (2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide may exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The dimethoxyphenyl group is often associated with enhanced biological activity due to its ability to interact with various biological targets, including receptors and enzymes involved in disease pathways.

CompoundStructural FeaturesBiological Activity
N-(4-Methoxybenzyl)propenamideMethoxy group on phenylAnti-inflammatory
N-IsopropylacrylamideSimple acrylamide structureUsed in polymer synthesis
(E)-N-(4-Fluorophenyl)propenamideFluorine substitution on phenylAnticancer properties
(Z)-3-(4-Methylphenyl)-N-methyl-2-propenamideMethyl substitution on phenylAntidepressant effects

Potential Applications

The potential applications of (2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide span several fields, including pharmacology and medicinal chemistry. Interaction studies involving this compound are essential for understanding its mechanism of action and guiding further development.

Availability and Research Status

(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide was previously available from Sigma-Aldrich under the product number PH007638, but it is currently discontinued. Researchers interested in this compound must contact technical services for assistance or explore alternative suppliers .

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